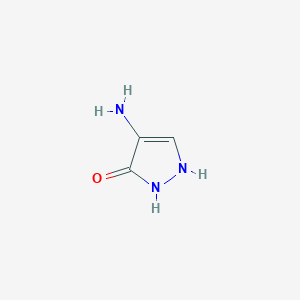

4-Amino-1H-pyrazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

145092-17-7 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-amino-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7) |

InChI Key |

NATMWGYJBMRROQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NN1)N |

Origin of Product |

United States |

Significance of Pyrazolone Scaffolds in Contemporary Organic and Synthetic Chemistry

The pyrazolone (B3327878) structural motif is a cornerstone in the field of medicinal chemistry and materials science. nih.govresearchgate.net Pyrazolone and its derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. taylorandfrancis.comchem-soc.siresearchgate.net This versatility has established the pyrazolone core as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov

The chemical reactivity of the pyrazolone ring, with its multiple reaction sites, makes it an exceptionally versatile precursor for the synthesis of a diverse array of fused heterocyclic systems and other complex molecules. nih.gov The classical method for synthesizing pyrazolones involves the condensation of hydrazines with β-ketoesters. nih.gov This foundational reaction has been the basis for the development of numerous pyrazolone derivatives. In the broader context of organic synthesis, pyrazoles and their fused derivatives are instrumental in the development of dyes, agrochemicals, and other functional materials. researchgate.netchem-soc.si The unique electronic and structural properties of the pyrazole (B372694) ring contribute to its widespread application. nih.gov

Historical Context and Evolution of Research on the 4 Aminopyrazolone Core

The study of pyrazoles dates back to the late 19th century, with the first synthesis of a pyrazole (B372694) derivative being a landmark in heterocyclic chemistry. The aminopyrazole moiety, in particular, has been a subject of extensive investigation due to its synthetic utility and biological importance. arkat-usa.org

Research into 4-aminopyrazoles gained momentum in the mid-20th century, with initial studies focusing on their potential as anticonvulsant agents. mdpi.com Over the decades, the focus of research has expanded significantly. The 4-aminopyrazolone core is now recognized as a key pharmacophore in the design of various bioactive molecules. For instance, derivatives of 4-aminopyrazolone have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov

The evolution of synthetic methodologies has also played a crucial role in the development of aminopyrazole chemistry. Early methods have been refined, and new, more efficient synthetic routes have been developed, including microwave-assisted and multicomponent reactions. rsc.org These advancements have made a wider range of substituted 4-aminopyrazolone derivatives more accessible for research and development.

Scope and Future Research Trajectories Pertaining to the Chemical Compound

Direct and Convergent Synthetic Routes to the 4-Aminopyrazolone Core

The construction of the 4-aminopyrazolone nucleus is primarily achieved through cyclocondensation and multi-component reactions, offering efficient pathways to this important heterocyclic scaffold.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolone derivatives. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole (B372694) ring. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrazolone core by modifying the starting materials.

One common approach involves the reaction of hydrazines with β-keto esters, such as ethyl acetoacetate, to form the pyrazolone ring. acs.orgthieme-connect.com The subsequent introduction of the amino group at the C4 position can be achieved through various methods, including nitrosation followed by reduction.

A study by Bollu and Sharma details the synthesis of 4-aminopyrazolone amino acids. researchgate.net Their method begins with the reaction of phenylhydrazine (B124118) with a ketoester, followed by further functionalization to introduce the amino acid moiety. researchgate.net Another example involves the reaction of 5-aminopyrazoles with pyruvic acids and aldehydes, which can lead to the formation of fused pyrazolo[3,4-b]pyridine structures through a series of cyclocondensation events. researchgate.net

The reaction conditions for cyclocondensation can be varied to optimize yields and selectivity. For instance, the choice of solvent and catalyst can significantly influence the reaction outcome. researchgate.net While traditional methods often employ organic solvents and elevated temperatures, newer protocols are exploring more environmentally friendly conditions.

A notable "ring switching" transformation has been developed for the synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols. nih.gov This strategy involves the reaction of N-protected α-enamino lactams with monosubstituted hydrazines, which can be accelerated by microwave irradiation. nih.gov

| Reactants | Product | Key Features |

| Hydrazines and β-keto esters | Pyrazolone core | Fundamental and versatile method. |

| Phenylhydrazine and ketoester | 4-Aminopyrazolone amino acid precursor | Multi-step synthesis involving initial pyrazolone formation. researchgate.net |

| 5-Aminopyrazoles, pyruvic acids, and aldehydes | Pyrazolo[3,4-b]pyridines | Leads to fused heterocyclic systems. researchgate.net |

| N-protected α-enamino lactams and monosubstituted hydrazines | 1-Substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols | "Ring switching" transformation, can be microwave-assisted. nih.gov |

Multi-Component Reactions (MCRs) for this compound Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as powerful tools for the efficient construction of complex molecules like 4-aminopyrazolones. nih.gov These reactions are highly atom-economical and often lead to the rapid assembly of molecular diversity. rsc.org

A prominent example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines. This reaction can be achieved by reacting anilines, aromatic aldehydes, and a pyrazolone derivative, such as 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov The use of a catalyst, such as L-proline, has been reported to facilitate this transformation. nih.gov

Another MCR approach involves the reaction of ethyl acetoacetate, hydrazines, and an aldehyde in the presence of a catalyst. For instance, a green synthetic route utilizes imidazole (B134444) as a catalyst in an aqueous medium to produce pyrazolone derivatives. acs.org Similarly, a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate (B1144303) has been developed for the synthesis of dihydropyrano[2,3-c]pyrazoles, which are structurally related to 4-aminopyrazolones. tandfonline.com

The development of novel catalysts is crucial for advancing MCRs. For example, a nanomagnetic catalyst has been successfully employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives under neat conditions. researchgate.net Furthermore, a one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, showcasing the potential of MCRs in generating highly complex heterocyclic systems. rsc.org

| Number of Components | Reactants | Product | Catalyst/Conditions |

| Three | Anilines, aromatic aldehydes, pyrazolone | 1H-Pyrazolo[3,4-b]quinolines | L-proline nih.gov |

| Three | Ethyl acetoacetate, hydrazines, aldehyde | Pyrazolone derivatives | Imidazole in aqueous media acs.org |

| Four | Aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Cocamidopropyl betaine (B1666868) in water tandfonline.com |

| Three | Benzaldehydes, malononitrile, phenyl hydrazine | 5-Amino-1H-pyrazole-5-carbonitriles | LDH@PTRMS@DCMBA@CuI nano catalyst in H2O/EtOH nih.gov |

| Five | Ugi-azide components | Tetrazole-benzofuran hybrids | Pd/Cu catalyzed intramolecular cyclization rsc.org |

Catalytic Approaches in this compound Synthesis

The use of catalysts has revolutionized the synthesis of 4-aminopyrazolones, enabling milder reaction conditions, higher yields, and, crucially, control over stereochemistry.

Organocatalysis in Stereoselective Pyrazolone Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful strategy for the asymmetric synthesis of chiral pyrazolones. thieme-connect.com This approach avoids the use of often toxic and expensive metal catalysts.

A variety of organocatalysts have been successfully employed in the enantioselective functionalization of the C4 position of the pyrazolone ring. For instance, quinine-derived squaramides have been used to catalyze the reaction of pyrazolin-5-ones with o-quinone methides, affording chiral pyrazolones with high enantioselectivities. acs.org Similarly, quinine-derived thiourea (B124793) catalysts have been effective in the enantioselective addition of pyrazolones to isatin-derived ketimines. nih.gov

Isothiourea catalysts have also been utilized in the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams through multicomponent cascade reactions. acs.org Bifunctional urea (B33335) catalysts have been reported for the enantioselective conjugate addition of pyrazolones to β-trifluoromethyl-α,β-unsaturated ketones. thieme-connect.com

The Michael addition reaction is a key transformation in organocatalytic pyrazolone synthesis, allowing for the formation of a C-C bond at the C4 position with high stereocontrol. thieme-connect.commetu.edu.trmetu.edu.tr These reactions often proceed through a domino or cascade mechanism, where multiple bonds are formed in a single operation. metu.edu.tr

| Organocatalyst Type | Reaction Type | Substrates | Product |

| Quinine-derived squaramide | Michael addition/cyclization | Pyrazolin-5-ones and o-quinone methides | Chiral pyrazolones and spiropyrazolones acs.org |

| Quinine-derived thiourea | Mannich reaction | Pyrazolones and isatin-derived ketimines | Acetylated pyrazoles with a quaternary stereocenter nih.gov |

| Isothiourea | Multicomponent cascade | Pyrazolone-derived ketimine, acetic acid ester, alcohol | Pyrazolone-derived β-amino acid esters and β-lactams acs.org |

| Bifunctional urea | Conjugate addition | Pyrazolones and β-trifluoromethyl-α,β-unsaturated ketones | Trifluoromethylated pyrazolones with two vicinal stereocenters thieme-connect.com |

Metal-Catalyzed Transformations for 4-Aminopyrazolones

Metal catalysis offers a complementary approach to organocatalysis for the synthesis of 4-aminopyrazolones and their derivatives. nih.gov Palladium and copper catalysts are among the most widely used metals for these transformations.

Palladium-catalyzed cross-coupling reactions are particularly valuable for the synthesis of N-arylpyrazoles. For example, the coupling of aryl triflates with pyrazole derivatives can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand, such as tBuBrettPhos. acs.orgorganic-chemistry.org Palladium catalysis has also been employed in the four-component coupling of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to construct pyrazole rings. thieme-connect.com Furthermore, palladium-catalyzed C-H activation/annulation cascades have been developed for the synthesis of pyrazolone-fused cinnolines. acs.org

Copper-catalyzed reactions have also found application in pyrazolone synthesis. For instance, chiral bis(oxazoline)-copper complexes have been used for the asymmetric chlorination of 4-substituted pyrazolones. thieme-connect.com

The choice of metal catalyst and ligand is critical for achieving high yields and selectivity in these transformations. Research continues to focus on the development of more active and versatile metal catalysts for the synthesis of functionalized pyrazolones.

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium(II) | C-H activation/annulation | Pyrazol-3-ones and α,γ-substituted allenoates | Pyrazolone-fused cinnolines acs.org |

| Palladium(0) | C-N coupling | Aryl triflates and pyrazole derivatives | N-Arylpyrazoles acs.org |

| Palladium(0) | Four-component coupling | Terminal alkynes, hydrazines, CO, aryl iodides | Substituted pyrazoles thieme-connect.com |

| Copper(II) | Asymmetric chlorination | 4-Substituted pyrazolones | 4-Substituted 4-chloropyrazolones thieme-connect.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize the environmental impact of chemical processes. researchgate.net Key aspects include the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of atom-economical reactions. tandfonline.comacs.org

A significant focus has been on replacing volatile organic solvents with greener alternatives, such as water or ethanol. thieme-connect.comtandfonline.com For example, the synthesis of pyrazolone derivatives has been successfully carried out in aqueous media using catalysts like imidazole or cetyltrimethylammonium bromide (CTAB). acs.orgthieme-connect.com

The use of catalysts, both organocatalysts and metal catalysts, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher efficiency, thus reducing energy consumption and waste generation. tandfonline.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. thieme-connect.com

Alternative energy sources, such as microwave irradiation and ultrasound, are also being explored to accelerate reactions and reduce energy consumption. rsc.orgnih.gov Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the preparation of pyrazole derivatives compared to conventional heating methods. rsc.org Ultrasound has also been employed to promote the synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov

| Green Chemistry Approach | Example Application in Pyrazolone Synthesis | Benefit |

| Use of green solvents | Synthesis of pyrazolones in water or ethanol-water mixtures. thieme-connect.comtandfonline.com | Reduced use of hazardous organic solvents. |

| Catalysis | Use of reusable heterogeneous catalysts like CeO2/SiO2 or nano catalysts. thieme-connect.comresearchgate.net | Lower catalyst loading, easier separation, and potential for recycling. |

| Alternative energy sources | Microwave-assisted and ultrasound-promoted synthesis of pyrazole derivatives. rsc.orgnih.gov | Reduced reaction times and energy consumption. |

| Atom economy | Multi-component reactions for the direct assembly of complex pyrazolone scaffolds. nih.gov | Minimized waste generation and increased efficiency. |

Solvent-Free and Microwave-Assisted Protocols

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this domain, often providing significant advantages in terms of reaction speed, efficiency, and selectivity. nih.gov These methods are particularly well-suited for the synthesis of heterocyclic compounds like pyrazolones.

An efficient one-pot, solvent-free method for generating a variety of 4-arylidenepyrazolone derivatives has been developed utilizing microwave irradiation. mdpi.comnih.gov This protocol involves the condensation of a β-ketoester (like ethyl acetoacetate), a substituted hydrazine, and an aldehyde in a single flask. mdpi.comnih.gov The reaction proceeds rapidly under microwave heating, yielding the desired products in good to excellent yields (51–98%) within minutes, a significant improvement over classical methods that often require multiple steps and prolonged reaction times. mdpi.comnih.gov

The benefits of microwave-assisted, solvent-free synthesis extend to other pyrazole derivatives as well. For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to produce 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles demonstrates superior yields and shorter reaction times compared to conventional heating. researchgate.netscielo.br Similarly, imidazole and pyrazole derivatives can be formed through the microwave-assisted, solvent-free ring-opening of epoxides, a process that is often complete in a fraction of the time required by traditional heating methods. nih.gov

Interactive Data Table: Examples of Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Product | Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Solvent-free, 420 W Microwave | 10 | 83 | nih.gov |

| (Z)-4-(4-Hydroxy-3-methoxybenzylidene)-1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | Ethyl benzoylacetate, 3-Nitrophenylhydrazine, Vanillin | Solvent-free, 420 W Microwave | 10 | 80 | nih.gov |

| (Z)-4-(4-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate, Phenylhydrazine, 4-Bromobenzaldehyde | Solvent-free, 420 W Microwave | 10 | 78 | nih.gov |

| 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | Pyrazole, Phenyl glycidyl (B131873) ether | Solvent-free, 120 °C Microwave | 1 | 73 | nih.gov |

| 3,5-Dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 3,5-Dimethylpyrazole, Phenyl glycidyl ether | Solvent-free, 120 °C Microwave | 1 | 51 | nih.gov |

Photocatalytic and Aerobic Oxidation Methods

Modern synthetic chemistry increasingly harnesses photocatalysis and aerobic oxidation to forge new molecular bonds under mild and environmentally benign conditions. These methods offer novel pathways for the functionalization of the pyrazolone core.

A notable example is the metal-free, biomimetic aerobic oxidative sulfenylation of pyrazolones. nih.govacs.org This method utilizes a flavin-iodine co-catalyst system to react pyrazolones with various thiols. nih.govacs.org The reaction proceeds under an atmosphere of air or molecular oxygen (O₂) as the terminal oxidant, producing water as the sole byproduct. nih.govacs.org This approach provides a green and mild route to 4-thiopyrazolones, which are valuable synthetic intermediates. nih.govacs.org The process involves the in-situ generation of an electrophilic sulfur species, which then undergoes substitution at the C4 position of the pyrazolone ring.

In a similar vein, photocatalytic methods have been employed for the C-H functionalization of pyrazoles. Visible-light-induced thiocyanation at the C4 position has been achieved using graphite-phase carbon nitride (g-C₃N₄) as a sustainable catalyst. beilstein-journals.org Another approach involves using PhICl₂ as a hypervalent iodine oxidant with NH₄SCN to generate a reactive thiocyanogen (B1223195) chloride intermediate, which then electrophilically attacks the pyrazole ring. beilstein-journals.org While these examples focus on the broader pyrazole class, the principles are directly applicable to the pyrazolone scaffold, opening avenues for light-driven, metal-free C-H functionalization to introduce thio- or seleno-cyanated groups. beilstein-journals.org Additionally, palladium-catalyzed aerobic oxidative dehydrogenation represents another strategy for the synthesis of pyrazolones from pyrazolidinones, operating under mild conditions with high yields. researchgate.net

Interactive Data Table: Photocatalytic and Aerobic Oxidation for Pyrazolone Functionalization

| Reaction Type | Reactants | Catalyst/Oxidant | Key Features | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidative Sulfenylation | Pyrazolone, Thiol | Flavin-Iodine | Metal-free, O₂ or Air as oxidant, Water byproduct | 4-Thioether-pyrazoline | nih.govacs.org |

| Oxidative Thiocyanation | 4-Unsubstituted Pyrazole, NH₄SCN | PhICl₂ | Metal-free, in-situ generation of Cl-SCN | 4-Thiocyanated Pyrazole | beilstein-journals.org |

| Oxidative Selenocyanation | 4-Unsubstituted Pyrazole, KSeCN | PhICl₂ | Metal-free, in-situ generation of Cl-SeCN | 4-Selenocyanated Pyrazole | beilstein-journals.org |

| Aerobic Oxidative Dehydrogenation | Pyrazolidinone | Palladium Catalyst / O₂ | Mild conditions, high yields | Pyrazolone | researchgate.net |

Strategies for Enantioselective Synthesis of Chiral 4-Aminopyrazolone Derivatives

The synthesis of single-enantiomer chiral amines is of paramount importance in pharmaceutical chemistry, as stereochemistry is critical to biological activity. nih.govnih.gov The creation of chiral 4-aminopyrazolone derivatives, where the stereocenter is at the C4 position, requires sophisticated asymmetric strategies to control the three-dimensional arrangement of the amino group.

One of the most powerful and widely used methods for synthesizing chiral amines is the transition metal-catalyzed asymmetric hydrogenation of C=N double bonds (imines). nih.gov This strategy can be applied to the synthesis of chiral 4-aminopyrazolones by first preparing a 4-iminopyrazolone precursor. The subsequent hydrogenation using a chiral catalyst, typically based on rhodium, iridium, or palladium complexed with a chiral phosphine ligand (e.g., TunePhos, f-Binaphane), can deliver the desired 4-aminopyrazolone with high enantioselectivity. nih.gov

Another robust strategy involves the use of a chiral auxiliary . The Ellman sulfinamide method is a prominent example, where a chiral tert-butanesulfinamide is condensed with a ketone (in this case, a 4-ketopyrazolone precursor) to form a chiral N-sulfinyl imine. yale.edu Subsequent diastereoselective reduction of the imine and removal of the sulfinyl auxiliary yields the enantiomerically enriched primary amine. yale.edu This method is known for its broad applicability and high stereochemical control. yale.edu

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids or chiral amines (like proline and its derivatives) can catalyze the enantioselective addition of nucleophiles to imines or related substrates. rsc.orgyoutube.com For instance, a chiral phosphoric acid can be used in combination with a metal catalyst or alone to protonate and activate an imine, creating a chiral environment that directs the approach of a nucleophile to generate the desired stereoisomer. nih.gov Multicomponent reactions, where several starting materials combine in a single step, can be rendered highly enantioselective using this approach. A four-component reaction of a diazoketone, water, an aniline, and ethyl glyoxylate (B1226380) catalyzed by a rhodium complex and a chiral Brønsted acid to produce β-hydroxy-α-amino acid derivatives showcases the power of this strategy for constructing complex chiral molecules. rsc.org

Finally, biocatalysis , using isolated enzymes or whole microorganisms, provides a highly selective means to produce chiral amines and alcohols. nih.gov Enzymes such as transaminases can be used for the asymmetric amination of a ketone, or lipases can be used for the kinetic resolution of a racemic amine, offering environmentally friendly and highly specific routes to the target chiral compounds. nih.gov

Interactive Data Table: Strategies for Enantioselective Synthesis of Chiral Amines

| Strategy | General Method | Catalyst/Reagent Type | Key Precursor | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of C=N bond | Chiral Transition Metal Complex (e.g., Ir-L, Rh-L) | 4-Iminopyrazolone | nih.gov |

| Chiral Auxiliary | Diastereoselective addition to a chiral derivative | Chiral Sulfinamide (e.g., Ellman's auxiliary) | 4-Oxopyrazolone | yale.edu |

| Organocatalysis | Enantioselective nucleophilic addition | Chiral Brønsted Acid or Chiral Amine (e.g., Proline) | 4-Iminopyrazolone | nih.govrsc.orgyoutube.com |

| Biocatalysis | Enzymatic amination or resolution | Transaminases, Lipases, etc. | 4-Oxopyrazolone or Racemic 4-Aminopyrazolone | nih.gov |

Tautomeric Equilibrium and its Influence on Reactivity of this compound

The reactivity of this compound is intrinsically linked to its capacity to exist in various tautomeric forms. Prototropic tautomerism, the migration of a proton, is a key characteristic of pyrazolone systems and significantly dictates the molecule's chemical behavior. researchgate.netnsf.govfrontiersin.org For this compound, several tautomers are theoretically possible, arising from the migration of a proton between the nitrogen and oxygen atoms of the pyrazolone ring and the exocyclic amino group.

The principal tautomeric forms include:

CH form: Where the C4 position is protonated.

OH form (enol-imine): Characterized by a hydroxyl group at C3 and an imine at C4.

NH form (keto-amine): Featuring a ketone at C3 and an amino group at C4.

The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents. researchgate.netsctce.ac.inrsc.org In nonpolar solvents, the OH form often predominates, stabilized by intramolecular hydrogen bonding. clockss.orgmdpi.com Conversely, polar solvents can shift the equilibrium towards the more polar NH or CH forms. researchgate.netsctce.ac.in Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers in both the gas phase and in solution. rsc.orgbohrium.com For instance, studies on related 4-acylpyrazolone Schiff bases have shown the amine-one form to be the most stable, with the imine-ol form being only slightly higher in energy, suggesting a facile interconversion. researchgate.net This dynamic equilibrium is crucial as each tautomer presents a different set of reactive sites, thereby influencing the regioselectivity of its reactions. The less aromatic character of certain tautomeric forms can also enhance their reactivity in addition reactions.

The specific tautomeric form present under given reaction conditions will determine the primary site of electrophilic or nucleophilic attack. For example, the OH tautomer, with its electron-rich enol system, is more susceptible to electrophilic attack at the C4 position. In contrast, the NH tautomer can exhibit nucleophilic character at the exocyclic amino group. The ability to control this equilibrium is therefore a powerful tool in directing the synthetic outcomes of reactions involving this compound.

| Solvent | Predominant Tautomeric Form | Reference |

|---|---|---|

| Nonpolar (e.g., CDCl₃, Benzene-d₆) | OH form (enol) | clockss.orgmdpi.com |

| Polar Aprotic (e.g., DMSO-d₆) | NH form, with some OH form present | clockss.org |

| Polar Protic (e.g., Methanol) | Keto-amine (KA) form stabilized | sctce.ac.in |

Reaction Mechanisms at the Pyrazolone Ring and Amino Substituent

The dual presence of electron-rich and electron-deficient centers in the various tautomers of this compound allows it to react with both electrophiles and nucleophiles.

Electrophilic Attack: The pyrazolone ring, particularly in its OH tautomeric form, is susceptible to electrophilic substitution at the C4 position. This is due to the activating effect of the enolic hydroxyl group and the amino substituent. Common electrophilic reactions include:

Halogenation: Introduction of halogen atoms at the C4 position.

Nitration: Reaction with nitric acid to yield 4-nitro derivatives.

Acylation: Introduction of an acyl group at C4, often under Friedel-Crafts conditions or by using acid chlorides. clockss.org

Nucleophilic Attack: The carbonyl group at the C3 position in the NH and CH tautomers is a primary site for nucleophilic attack. This can lead to a variety of addition and condensation reactions. The exocyclic amino group at C4 can also act as a nucleophile.

The reactivity of the pyrazolone core is significantly influenced by the substituents on the ring. Electron-donating groups enhance the nucleophilicity of the ring and the exocyclic amino group, while electron-withdrawing groups make the ring more susceptible to nucleophilic attack.

The presence of a primary amino group at C4 and two ring nitrogen atoms (N1 and N2) provides multiple sites for functionalization, leading to a diverse range of derivatives.

Functionalization of the Amino Group (C4): The amino group at the C4 position is a versatile handle for introducing various functionalities.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are valuable intermediates for the synthesis of other heterocyclic systems and have been studied for their potential biological activities.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which can then undergo various coupling reactions to introduce a wide array of substituents.

Functionalization of the Ring Nitrogen Atoms (N1 and N2): The N1 and N2 atoms of the pyrazole ring can be alkylated or acylated, depending on the reaction conditions and the tautomeric form present.

N-Alkylation: Alkylation can occur at either N1 or N2. The regioselectivity of this reaction is often dependent on the nature of the alkylating agent and the substituents already present on the ring. For instance, in the presence of a base, the proton at N1 is typically removed, facilitating alkylation at this position.

N-Acylation: Similar to alkylation, acylation can occur at the ring nitrogens, leading to N-acylpyrazolone derivatives.

The interplay between the different reactive sites allows for the synthesis of a vast library of pyrazolone derivatives with tailored properties.

Ring Transformation and Rearrangement Reactions Involving the Pyrazolone Core

The pyrazolone ring, under certain conditions, can undergo ring-opening and subsequent recyclization reactions, leading to the formation of different heterocyclic systems. These transformations often involve the cleavage of the N-N bond or the C-N bonds within the ring. For instance, reaction with strong nucleophiles or under harsh thermal conditions can induce ring cleavage. The resulting intermediates can then rearrange and cyclize to form new ring systems. These transformations are highly dependent on the reaction conditions and the nature of the substituents on the pyrazolone core. Such rearrangements provide a synthetic route to a variety of other heterocyclic compounds.

Cycloaddition Chemistry of this compound

This compound and its derivatives can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. In these reactions, the pyrazolone derivative can act as the 1,3-dipole or as the dipolarophile. For example, the generation of a nitrile imine from a hydrazonoyl halide in the presence of a base can be followed by an intramolecular cycloaddition onto a double bond within a substituent at the N1 or C4 position, leading to fused pyrazole systems.

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org In the context of this compound and its derivatives, this reaction pathway is pivotal for the synthesis of a variety of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines.

The nucleophilic character of the aminopyrazole ring system is central to its reactivity as a Michael donor. Research has shown that both the exocyclic amino group and the C4 carbon of the pyrazole ring can act as nucleophilic centers. Specifically, in reactions involving 5-aminopyrazoles and α,β-unsaturated ketones, it is proposed that the sp2-hybridized carbon atom at the C4 position, which is beta to the amino group, is the most nucleophilic site. mdpi.com This carbon initiates the attack on the Michael acceptor. mdpi.com The mechanism proceeds through the formation of an enolate, which then reacts with the electrophilic alkene of the Michael acceptor in a conjugate fashion. wikipedia.orgmasterorganicchemistry.com

A key application of this reaction is the synthesis of pyrazolo[3,4-b]pyridines. In a microwave-assisted, one-step synthesis, N-substituted 5-aminopyrazoles react with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. conicet.gov.aracs.org The proposed mechanism commences with a Michael-type addition, leading to the opening of the isobenzofuranone ring. conicet.gov.aracs.org This initial step is followed by cyclocondensation and dehydration to yield the final, fully functionalized pyrazolo[3,4-b]pyridine products. conicet.gov.ar Isolation of the cyclization intermediate has provided evidence confirming this mechanistic pathway. conicet.gov.aracs.org

The reactivity of substituted aminopyrazolones in Michael additions has been explored. For instance, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes Michael 1,4-addition with various active methylene (B1212753) compounds to yield pyrrolo[3,2-c]pyrazoles. nih.govresearchgate.net Similarly, 4-arylidene-3-methyl-1H-pyrazol-5-ones serve as Michael acceptors, reacting with donors like hydrazine hydrate and hydroxylamine (B1172632) hydrochloride. researchgate.net

Furthermore, asymmetric Michael additions have been developed. An enantioselective cascade process involving the reaction of 4-isothiocyanato pyrazolones with 3-ylideneoxindoles proceeds via a Michael addition followed by cyclization to create complex dispirotriheterocycles with high stereoselectivity. rsc.org

Table 1: Michael Addition Reactions Involving Aminopyrazolone (B8391566) Derivatives

| Michael Donor | Michael Acceptor | Product | Research Finding |

|---|---|---|---|

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate) | Pyrrolo[3,2-c]pyrazole derivatives (15) | The reaction proceeds via a base-catalyzed Michael 1,4-addition. nih.govresearchgate.net |

| N-Substituted 5-aminopyrazoles | 3-(3-Oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Fully substituted pyrazolo[3,4-b]pyridines | The reaction is initiated by a Michael-type addition that opens the isobenzofuranone ring, followed by cyclization. conicet.gov.aracs.org |

| 5-Aminopyrazole | α,β-Unsaturated ketones | 1H-Pyrazolo[3,4-b]pyridines | The sp2 carbon at the C4 position of the pyrazole acts as the nucleophile, attacking the Michael acceptor. mdpi.com |

| 4-Isothiocyanato pyrazolones | 3-Ylideneoxindoles | Dispiro[pyrazolone-pyrrolidinethione-oxindole] derivatives | A cascade reaction initiated by a Michael addition leads to the formation of three contiguous stereocenters. rsc.org |

| Pyrazolin-5-ones (4-unsubstituted) | α,β-Unsaturated ketones | 4-Substituted pyrazolone derivatives | A primary amine-catalyzed enantioselective 1,4-Michael addition provides access to both enantiomers of the products. beilstein-journals.org |

Catalyst-Specific Mechanistic Studies in 4-Aminopyrazolone Reactions

The choice of catalyst profoundly influences the reaction pathways, efficiency, and stereoselectivity of transformations involving 4-aminopyrazolone scaffolds. Mechanistic studies have revealed the specific roles of various catalysts, from organocatalysts to metal complexes, in activating substrates and controlling reaction outcomes.

Organocatalysis:

Bifunctional organocatalysts, such as those derived from cinchona alkaloids, are highly effective in asymmetric reactions. In the Mannich reaction of N-Boc ketimines derived from pyrazolinone with 1,3-dicarbonyl compounds, a quinine-derived squaramide catalyst (C2) demonstrated superior performance over a thiourea catalyst (C1). mdpi.com The proposed mechanism involves the formation of a ternary complex where the squaramide moiety activates the ketimine via hydrogen bonding to the Boc group and the pyrazolone's carbonyl oxygen, while the tertiary amine of the quinine (B1679958) framework deprotonates the 1,3-dicarbonyl compound to generate the nucleophile. mdpi.com This dual activation facilitates a highly organized transition state, leading to excellent yield and enantioselectivity. mdpi.com Similarly, a cinchona alkaloid-derived primary amine combined with a Brønsted acid has been used to catalyze the enantioselective 1,4-Michael addition of pyrazolin-5-ones to enones. beilstein-journals.org

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective C-H arylation of 5-aminopyrazoles with quinones. rsc.org Mechanistic proposals suggest that the CPA catalyst acts bifunctionally, activating both the amino group of the pyrazole and a carbonyl group of the quinone through a network of hydrogen bonds. This brings the reactants into close proximity and facilitates the enantioselective conjugate addition, which is followed by an aromatization step to yield axially chiral arylpyrazoles. rsc.org

Imidazole has been employed as a catalyst in the reaction of 2-pyrazoline-5-one derivatives with tetracyanoethylene (B109619) in aqueous media. acs.org The proposed mechanism suggests that imidazole activates the pyrazolone nucleophile by abstracting a proton from the active methylene group at the C4 position. Concurrently, water is believed to activate the nitrile group of the tetracyanoethylene via hydrogen bonding, facilitating the nucleophilic attack. acs.org

Metal Catalysis:

Transition metals like palladium and copper are instrumental in cross-coupling reactions to functionalize the pyrazole core. In the C4-amination of 4-halo-1H-1-tritylpyrazoles, palladium and copper catalysts exhibit distinct substrate and amine scope. semanticscholar.org Pd(dba)2 with the tBuDavePhos ligand is effective for coupling aryl- or alkylamines that lack a β-hydrogen atom, with 4-bromo-1-tritylpyrazole being the most reactive substrate. semanticscholar.org Conversely, CuI-mediated coupling is more suitable for alkylamines that possess a β-hydrogen atom, reacting effectively with 4-iodo-1H-1-tritylpyrazole. semanticscholar.org These differences highlight the distinct mechanisms of palladium-catalyzed Buchwald-Hartwig coupling versus copper-mediated amination.

In the synthesis of 1H-pyrazol conicet.gov.arnih.govresearchgate.nettriazole-benzenesulphonamide hybrids from a derivative of this compound, a Cu(II) salt with sodium ascorbate (B8700270) is used as the catalytic system for the "Click" reaction (a copper-catalyzed azide-alkyne cycloaddition). researchgate.net The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a key step, which then catalyzes the [3+2] cycloaddition between the alkyne-functionalized pyrazolone and an azide. researchgate.net

Iron(III) chloride (FeCl3) combined with polyvinylpyrrolidone (B124986) (PVP) has been used as a homogeneous catalytic system for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles from arylhydrazines and malononitrile derivatives. mdpi.com The catalyst is believed to accelerate the initial addition of the hydrazine to the double bond of the malononitrile derivative before the subsequent intramolecular cyclization. mdpi.com

Table 2: Catalyst-Specific Mechanistic Insights in Aminopyrazolone Reactions

| Reaction Type | Catalyst System | Substrates | Mechanistic Role of Catalyst |

|---|---|---|---|

| Asymmetric Mannich Reaction | Quinine-derived squaramide | Pyrazolinone ketimines, 1,3-Dicarbonyl compounds | Bifunctional activation: Squaramide H-bonds with the electrophile (ketimine), while the basic amine site deprotonates the nucleophile. mdpi.com |

| Enantioselective C-H Arylation | Chiral Phosphoric Acid (CPA) | 5-Aminopyrazoles, Quinones | Bifunctional activation via dual H-bonding to both the pyrazole amino group and the quinone carbonyl, organizing the transition state for conjugate addition. rsc.org |

| C-N Cross-Coupling | Pd(dba)2 / tBuDavePhos | 4-Halo-1-tritylpyrazoles, Amines (lacking β-H) | Catalyzes Buchwald-Hartwig amination cycle. semanticscholar.org |

| C-N Cross-Coupling | CuI | 4-Iodo-1-tritylpyrazoles, Amines (with β-H) | Mediates Ullmann-type condensation. semanticscholar.org |

| Cyclocondensation | FeCl3 / PVP | Arylhydrazines, Malononitrile derivatives | Accelerates the initial nucleophilic addition of hydrazine to the activated double bond. mdpi.com |

| Knoevenagel Condensation | Imidazole (in water) | 2-Pyrazoline-5-ones, Tetracyanoethylene | Acts as a base to deprotonate the C4-methylene group of the pyrazolone, generating the active nucleophile. acs.org |

| Azide-Alkyne Cycloaddition | Cu(II) / Sodium Ascorbate | Alkyne-functionalized pyrazolone, Azides | Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst, which facilitates the [3+2] cycloaddition. researchgate.net |

Theoretical and Computational Chemistry Approaches to 4 Amino 1h Pyrazol 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a prevalent computational method due to its balance of accuracy and computational cost, making it ideal for studying the physicochemical characteristics of molecules. researchgate.net DFT is widely used to calculate optimized geometrical parameters, electronic properties, and thermodynamic parameters for various pyrazole (B372694) derivatives. researchgate.netnih.gov

Research on pyrazole-hydrazone derivatives, for instance, employed DFT calculations at the B3LYP/6–31G (d, p) level to determine optimized molecular geometries, which were found to be in excellent agreement with experimental data from X-ray single crystal diffraction. nih.gov Similarly, for novel pyranopyrazole compounds, DFT with the B3LYP functional was used to compute geometric parameters like bond lengths and dihedral angles, as well as dipole moment, total energy, and heat of formation. nih.gov These studies confirm that DFT is a reliable tool for predicting the three-dimensional structure and energetic properties of the pyrazole core. The method is also applied to understand the electronic absorption spectra of pyrazole-containing compounds, often showing good agreement with experimental observations. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for systems with significant electron correlation, HF is crucial for providing a qualitative understanding of electronic structure and is frequently used as a starting point for more advanced calculations. In studies of heterocyclic systems, HF theory is often used alongside DFT to calculate and compare optical and electronic properties. ajchem-a.com For example, investigations into substituted cinnolines have utilized the HF/6-311G(d,p) level of theory to optimize molecular structures and calculate properties like dipole moment and polarizability. ajchem-a.com This comparative approach allows researchers to assess the performance of different theoretical levels for a given class of molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Their Chemical Implications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.compearson.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, stability, and optical properties. ajchem-a.comresearchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of pyrazole-hydrazone derivatives, FMO analysis has been used to understand their electronic transitions and stability. For one such derivative, the HOMO was found to be localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function, indicating the path of electron transition. nih.gov The calculated HOMO-LUMO energy gaps for these compounds provide insight into their relative stability. nih.gov

| Pyrazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | researchgate.net |

| Pyrazole-Hydrazone Derivative (L1) | N/A | 4.38 | nih.gov | |

| Pyrazole-Hydrazone Derivative (L2) | N/A | 5.75 | nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out reaction pathways, identifying intermediates, and calculating the structures and energies of transition states. This provides a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

For pyrazole derivatives, computational studies have been used to clarify reaction mechanisms. For example, in the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, transition states were calculated using DFT to model the reaction between 4-(trifluoromethyl)aniline (B29031) and pyrazole derivatives. mdpi.com The results suggested a possible SN2-type mechanism where a deprotonated pyrazole species acts as the nucleophile to replace a fluoride (B91410) leaving group. mdpi.com Another computational study investigated the oxidative aromatization of pyrazolines using 1,2,4-triazolinediones, confirming a concerted oxidation mechanism through a hydrogen abstraction–addition pathway. rsc.org These examples highlight how theoretical calculations can affirm or propose reaction mechanisms, guiding synthetic efforts.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules by simulating the motion of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscapes of flexible molecules and studying their interactions with other molecules, such as solvents or biological receptors. nih.govnih.gov

In the context of pyrazole-containing compounds, MD simulations have been employed to assess the stability of molecular docking results. For novel pyrazole-carboxamide derivatives designed as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed. nih.gov The results revealed that the compounds exhibited good stability within the binding sites of the target enzymes, showing only minor conformational changes and fluctuations, thus validating the docking predictions. nih.gov Such simulations are critical in drug design for confirming that a potential drug molecule can maintain a stable and favorable conformation in its biological target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. nsf.gov This synergy between theory and experiment is crucial for confirming molecular structures and understanding spectroscopic features. DFT calculations, in particular, are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com

A comprehensive study on a series of 4-halogenated-1H-pyrazoles demonstrated this approach effectively. mdpi.comresearchgate.net DFT calculations were used to predict the ¹H NMR chemical shifts and IR vibrational frequencies. The calculated values were then compared directly with the experimental spectra. For ¹H NMR, the calculations correctly predicted the downfield shift of the N-H proton resonance with decreasing halogen electronegativity. mdpi.com While there were systematic differences between the absolute theoretical and experimental values, attributed to factors like tautomerization and solvent effects not perfectly modeled, the trends were accurately captured. mdpi.com This validation process provides confidence in both the experimental assignments and the computational model's ability to describe the molecular system. mdpi.com

| Compound | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| 4-Fluoro-1H-pyrazole | 9.47 | 11.1370 |

| 4-Chloro-1H-pyrazole | 9.78 | 11.5699 |

| 4-Bromo-1H-pyrazole | 9.88 | 11.5303 |

| 4-Iodo-1H-pyrazole | 10.00 | 11.7549 |

4 Amino 1h Pyrazol 3 2h One As a Versatile Synthetic Building Block

Derivatization Strategies for Expanding Chemical Space and Molecular Diversity

4-Amino-1H-pyrazol-3(2H)-one is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for derivatization. These sites—primarily the 4-amino group, the N1 and N2 positions of the pyrazole (B372694) ring, and the active methylene (B1212753) C4 position (in its tautomeric form)—allow for a wide range of chemical modifications. These modifications are instrumental in expanding the chemical space and generating molecular diversity, which is crucial for the development of new therapeutic agents. Key derivatization strategies include acylation, alkylation, and the formation of Schiff bases, which pave the way for a vast array of novel compounds.

One common derivatization involves the acylation of the 4-amino group. This reaction is typically achieved by treating the aminopyrazolone (B8391566) with various acylating agents such as acid chlorides or anhydrides. This process introduces a variety of substituents, altering the electronic and steric properties of the molecule, which can significantly influence its biological activity. For instance, the introduction of different acyl groups has been explored to modulate the pharmacological profile of pyrazolone-based compounds.

Alkylation at the N1 position of the pyrazole ring is another frequently employed strategy. This is often accomplished using alkyl halides in the presence of a base. Such modifications can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties. The synthesis of 4-aminopyrazolone amino acids, for example, involves N-alkylation with reagents like methyl bromoacetate, demonstrating how this position can be functionalized to introduce new functionalities. researchgate.net

Furthermore, the 4-amino group can readily undergo condensation with various aldehydes and ketones to form the corresponding Schiff bases or imines. These imines are not only important final products in their own right but also serve as key intermediates for the synthesis of more complex molecules. For example, these in-situ generated imines can act as precursors for azomethine ylides, which are then used in cycloaddition reactions to create spirocyclic systems. rsc.org

The reactivity of the C4 position is also harnessed in derivatization. For instance, in the synthesis of certain fused heterocyclic systems, this position can participate in condensation and cyclization reactions. The versatility of this compound as a building block is thus evident in its ability to undergo a variety of chemical transformations, leading to a rich diversity of molecular architectures.

Construction of Fused Heterocyclic Systems from 4-Aminopyrazolone

The inherent reactivity and multifunctional nature of this compound make it an excellent precursor for the synthesis of a wide variety of fused heterocyclic systems. The amino group at the C4 position, along with the adjacent ring nitrogens and the active methylene group, provides multiple points for annulation reactions, leading to the construction of bicyclic and polycyclic structures with significant biological potential.

Pyrazolo[x,y-z]fused Systems Derived from 4-Aminopyrazolones

The condensation of 4-aminopyrazolones with 1,3-dielectrophilic species is a common and effective method for constructing fused pyrazolo-pyridine and pyrazolo-pyrimidine ring systems. These fused heterocycles are of great interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with various biological targets. researchgate.netrsc.org

Pyrazolo[3,4-b]pyridines: This class of compounds can be synthesized by reacting 4-aminopyrazolones with α,β-unsaturated ketones. mdpi.com The reaction proceeds through an initial Michael addition of the amino group to the unsaturated ketone, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. Zirconium tetrachloride has been reported as an effective catalyst for this transformation. mdpi.com Another approach involves the reaction of aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com A one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been developed from the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones). nih.gov

Pyrazolo[3,4-d]pyrimidines: These purine (B94841) isosteres are often synthesized by reacting 4-aminopyrazolones with various one-carbon and three-carbon synthons. For example, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrimidine (B1678525) ring. Another common method involves the cyclization of 4-amino-5-cyanopyrazoles, which are readily derived from 4-aminopyrazolones, with reagents like formamidine (B1211174) or guanidine. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many kinase inhibitors. rsc.org Syntheses of these derivatives often involve multi-step sequences starting from substituted aminopyrazoles. researchgate.netnih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of this isomeric fused system typically involves the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govrsc.org In this case, the exocyclic amino group and the N1 nitrogen of the pyrazole ring participate in the cyclization. The regioselectivity of the reaction is often controlled by the relative nucleophilicity of the amino groups and the reaction conditions. Microwave-assisted synthesis has been employed to improve the efficiency of these reactions. nih.govresearchgate.net

| Fused System | Synthetic Precursors | Key Reaction Type |

| Pyrazolo[3,4-b]pyridine | 4-Aminopyrazolone, α,β-Unsaturated Ketone | Michael Addition/Cyclization |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Condensation |

| Pyrazolo[3,4-d]pyrimidine | 4-Amino-5-cyanopyrazole, Formamidine | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, 1,3-Dicarbonyl Compound | Condensation/Cyclization |

Spirocyclic Compounds Incorporating the Pyrazolone (B3327878) Moiety

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique class of three-dimensional molecules that have garnered significant attention in drug discovery. The pyrazolone ring, and specifically this compound, serves as a versatile building block for the construction of novel spirocyclic systems.

A prominent strategy for synthesizing spiropyrazolones is through [3+2] cycloaddition reactions involving azomethine ylides generated in situ from 4-aminopyrazolones and aldehydes. These 1,3-dipoles can then react with various dipolarophiles to afford spiro[pyrrolidine-2,4'-pyrazolone] derivatives. This approach allows for the creation of complex scaffolds with multiple stereocenters in a single step. rsc.org For instance, the reaction of azomethine ylides derived from 4-aminopyrazolones with 2-alkenylindolenines leads to the formation of indolenine-derived spiro[pyrazolone-4,2′-pyrrolidine] scaffolds with high diastereoselectivity. rsc.org

Another powerful method for the synthesis of spiropyrazolones is through organocatalyzed cascade reactions. A Michael-Aldol cascade reaction has been reported to produce highly substituted spiropyrazolones with four chiral centers as a single diastereomer in excellent yields. nih.govnih.govnorthwestern.edu This demonstrates the potential for controlling the stereochemistry of these complex molecules.

Furthermore, a [3+3] cycloaddition of azomethine ylides from 4-aminopyrazolones with 2-indolylmethanols has been developed to construct spiro[pyrazolone-4,2′-pyridoindole] scaffolds. rsc.org This reaction proceeds with high yields and diastereoselectivities at room temperature without the need for a catalyst.

| Spirocyclic System | Synthetic Approach | Key Intermediates |

| Spiro[pyrrolidine-2,4'-pyrazolone] | [3+2] Cycloaddition | Azomethine Ylides |

| Spiro[pyrazolone-4,2′-pyrrolidine] | [3+2] Cycloaddition | Azomethine Ylides, 2-Alkenylindolenines |

| Highly Substituted Spiropyrazolones | Michael-Aldol Cascade | Enamines |

| Spiro[pyrazolone-4,2′-pyridoindole] | [3+3] Cycloaddition | Azomethine Ylides, 2-Indolylmethanols |

Role in the Asymmetric Synthesis of Complex Chiral Molecules

This compound and its derivatives have emerged as valuable synthons in the field of asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules. The strategic placement of functional groups on the pyrazolone ring allows for effective stereochemical control in various transformations, leading to products with high enantiomeric and diastereomeric purity.

A significant application of 4-aminopyrazolones in asymmetric synthesis is their use as nucleophiles in organocatalyzed reactions. For instance, the enantioselective Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by chiral primary amines, has been developed to produce chiral pyrazole derivatives in high yields and enantioselectivities. beilstein-journals.org Similarly, chiral squaramide catalysts have been successfully employed in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. rsc.org

Furthermore, 4-aminopyrazolones are key components in asymmetric Mannich reactions. The reaction of pyrazolinone-derived ketimines with various nucleophiles, such as 3-substituted oxindoles, in the presence of a chiral organocatalyst, provides access to 4-amino-5-pyrazolone derivatives bearing a quaternary stereocenter. researchgate.net These reactions often proceed with excellent yields and stereoselectivities.

The asymmetric [3+2] cycloaddition of azomethine ylides derived from 4-aminopyrazolones is another powerful tool for constructing chiral spirocyclic systems. This reaction, when performed with suitable chiral catalysts or auxiliaries, can lead to the formation of spiro[pyrrolidine-2,4'-pyrazolone] derivatives with high levels of stereocontrol.

The enantioselective amination of 4-substituted pyrazolones using azodicarboxylates, mediated by novel quinine-derived thiourea (B124793) organocatalysts, has also been reported. nih.gov This method furnishes 4-amino-5-pyrazolones with high yields and excellent enantioselectivities. The development of polymer-supported catalysts for these transformations further enhances their practical utility, allowing for catalyst recycling and application in continuous flow processes. nih.gov

| Asymmetric Reaction | Substrates | Catalyst Type | Chiral Product |

| Michael Addition | Pyrazolin-5-one, α,β-Unsaturated Ketone | Chiral Primary Amine | Chiral Pyrazole Derivative |

| Michael Addition | Pyrazolin-5-one, β,γ-Unsaturated α-Ketoester | Chiral Squaramide | Chiral Pyrazolone Ketoester |

| Mannich Reaction | Pyrazolinone Ketimine, 3-Substituted Oxindole | Chiral Squaramide | 4-Amino-5-pyrazolone with Quaternary Center |

| Amination | 4-Substituted Pyrazolone, Azodicarboxylate | Chiral Thiourea | 4-Amino-5-pyrazolone |

Applications in Multi-Component Reactions for Enhanced Scaffold Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and ability to generate molecular complexity. This compound is an excellent substrate for MCRs due to its multiple nucleophilic and electrophilic sites, enabling the rapid construction of diverse and complex heterocyclic scaffolds. researchgate.netbeilstein-journals.org

One notable application of aminopyrazolones in MCRs is the synthesis of fused heterocyclic systems. For example, a three-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com These reactions often proceed with high atom economy and can be performed under environmentally benign conditions.

The versatility of 4-aminopyrazolones is further demonstrated in their use in cascade reactions that are initiated by a multi-component step. For instance, the one-pot [3+2] cycloaddition of 4-aminopyrazolones, indolenines, and aldehydes generates complex spiro[pyrazolone-4,2′-pyrrolidine] scaffolds. rsc.org In this process, the in situ generation of both the azomethine ylide (from the aminopyrazolone and aldehyde) and the dipolarophile occurs in the same pot, showcasing the efficiency of MCRs.

The use of aminopyrazoles in MCRs for the synthesis of pyranopyrazoles has also been reported. A four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and a hydrazine (B178648) derivative (which forms the aminopyrazolone in situ) can yield highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org These reactions allow for the formation of multiple new bonds in a single step, leading to a significant increase in molecular complexity.

The development of green synthetic methodologies for MCRs involving pyrazolone derivatives is an active area of research. The use of water as a solvent and catalytic amounts of reagents contribute to the sustainability of these processes. acs.orgnih.gov The ability to generate complex, drug-like molecules in a single, efficient step makes MCRs involving 4-aminopyrazolones a powerful tool in modern organic synthesis and drug discovery.

| Reaction Type | Reactants | Product Scaffold |

| Three-Component Reaction | Aminopyrazole, Aldehyde, Active Methylene Compound | Pyrazolo[3,4-b]pyridine |

| One-Pot [3+2] Cycloaddition | 4-Aminopyrazolone, Indolenine, Aldehyde | Spiro[pyrazolone-4,2′-pyrrolidine] |

| Four-Component Reaction | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazole |

Advanced Spectroscopic Characterization in Mechanistic and Structural Studies of 4 Amino 1h Pyrazol 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 4-Amino-1H-pyrazol-3(2H)-one. researchgate.net It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of molecular structures and the investigation of reaction mechanisms. researchgate.netomicsonline.org

¹H NMR and ¹³C NMR in Mechanistic Investigations

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of pyrazole (B372694) derivatives. researchgate.netresearchgate.net The chemical shifts, coupling constants, and signal intensities in ¹H NMR spectra provide a wealth of information about the number and types of protons and their neighboring atoms. researchgate.net For instance, the resonance of the N-H proton of the pyrazole ring can be observed at a characteristic downfield shift. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the nature and position of substituents, making it a valuable tool for confirming the structure of newly synthesized derivatives. nih.gov The concerted application of both ¹H and ¹³C NMR is often sufficient to assign the structure of simple derivatives. nih.gov

Below is a representative table of typical ¹H and ¹³C NMR chemical shifts for a substituted pyrazole ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~12.0 - 13.0 | - |

| C3-H | ~7.5 - 8.0 | ~135 - 145 |

| C4-H | ~6.0 - 6.5 | ~100 - 110 |

| C5-H | ~7.5 - 8.0 | ~125 - 135 |

Note: Chemical shifts are approximate and can vary significantly depending on the solvent and the nature of the substituents.

Two-Dimensional (2D) NMR Techniques for Complex Structure Elucidation

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. researchgate.netomicsonline.org In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different parts of the molecule. omicsonline.orgillinois.edu

Common 2D NMR experiments used in the study of pyrazolone (B3327878) derivatives include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This experiment is invaluable for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. nih.govscielo.br This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of molecules.

The combined use of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex pyrazolone derivatives. scielo.br

Vibrational Spectroscopy (FT-IR, Raman) for Bond Analysis and Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding and functional groups present in this compound derivatives. nih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. nih.govresearchgate.net

The FT-IR and Raman spectra of pyrazolone derivatives are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. nih.gov For example, the N-H stretching vibrations of the amino group and the pyrazole ring typically appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the pyrazolone ring is a strong and characteristic band, usually observed around 1650-1700 cm⁻¹. Other important vibrations include C=N and C-N stretching within the heterocyclic ring. elixirpublishers.com

By monitoring the changes in the vibrational spectra, it is possible to follow the course of a chemical reaction. For instance, the disappearance of a reactant's characteristic band and the appearance of a product's new band can confirm a functional group transformation.

The following table summarizes some of the characteristic vibrational frequencies for this compound derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine & pyrazole) | Stretching | 3200 - 3400 |

| C-H (aromatic/aliphatic) | Stretching | 2900 - 3100 |

| C=O (pyrazolone) | Stretching | 1650 - 1700 |

| C=N (pyrazole) | Stretching | 1580 - 1640 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgmdpi.com For organic molecules like pyrazolone derivatives, the most common transitions are π → π* and n → π*. libretexts.org

The UV-Vis spectrum of a this compound derivative typically shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key characteristic. libretexts.org The position and intensity of these bands are influenced by the extent of conjugation in the molecule and the presence of various functional groups. scispace.com The amino group and the pyrazolone ring system act as chromophores, parts of the molecule that absorb light strongly in the UV-vis region. libretexts.org

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions. libretexts.org By observing the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. libretexts.org This is particularly useful for reactions that involve a change in the conjugation of the system, as this will lead to a significant change in the UV-Vis spectrum. Studies have shown that the electronic environment of pyrazole-containing ligands can be effectively tuned, which is reflected in their UV-Vis absorbance spectra. nih.gov The HOMO-LUMO energy gap, which is related to the electronic transitions, can also be investigated using this technique. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. unito.it It is an essential tool for the characterization of this compound derivatives, as it provides a precise determination of the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. unito.itresearchgate.net

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M+) is detected. The m/z value of the molecular ion provides the molecular weight of the compound, which is a crucial piece of information for confirming its identity. nih.gov High-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy.

When the molecular ion is subjected to further energy, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the structure of the molecule and can be used to deduce its connectivity. researchgate.net The fragmentation of pyrazole derivatives often involves the cleavage of the pyrazole ring and the loss of small, stable molecules. Analysis of these fragmentation pathways can help to distinguish between isomers and to confirm the positions of substituents on the pyrazole ring. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Complex Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spast.org It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net For complex derivatives of this compound, X-ray crystallography is often the only method that can provide a definitive structural assignment. spast.orgresearchgate.net

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com From this pattern, the electron density map of the molecule can be calculated, which reveals the positions of the individual atoms. mdpi.com

X-ray crystallographic studies of pyrazole derivatives have revealed important details about their solid-state structures, including intermolecular interactions such as hydrogen bonding. spast.org These interactions can play a significant role in the physical properties and biological activity of the compounds. The crystal structure data, including the crystal system and space group, provide fundamental information about the packing of the molecules in the crystal lattice. mdpi.comspast.org

The table below presents hypothetical crystallographic data for a derivative of this compound to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| R-factor | 0.045 |

Emerging Research Avenues and Future Perspectives in 4 Amino 1h Pyrazol 3 2h One Chemistry

Innovations in Synthetic Strategies and Catalysis for 4-Aminopyrazolones

The synthesis of 4-aminopyrazolone derivatives has traditionally relied on established methods like the Knorr pyrazole (B372694) synthesis. However, recent research has focused on developing more efficient, selective, and versatile strategies. A significant trend is the application of novel catalytic systems to streamline these syntheses.

Heterogeneous organocatalysts are emerging as a robust and recyclable platform for asymmetric synthesis. For instance, polymers of intrinsic microporosity (PIMs) functionalized with a quinine-derived thiourea (B124793) have been successfully employed as catalysts in the asymmetric aza-Henry reaction of N-Boc-protected pyrazolinone ketimines with nitromethane. acs.org This method provides access to chiral β-nitroamine derivatives, which are precursors to optically active 4-aminopyrazolones, with high yields and good enantioselectivity. acs.org

Multicomponent reactions (MCRs) are also at the forefront of innovative synthetic design, offering atom economy and operational simplicity. An iodine-mediated three-component reaction of a 1,3-dicarbonyl compound, isothiocyanate, and hydrazine (B178648) has been developed for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com Similarly, researchers have utilized imidazole (B134444) as a catalyst in aqueous media for multicomponent reactions to produce pyrazolone (B3327878) derivatives, highlighting a green and facile approach. nih.gov Other catalytic systems, such as heteropolyacids, have also been shown to effectively catalyze the synthesis of pyrazolone derivatives with shorter reaction times and increased yields compared to non-catalytic methods. ijpcbs.com These innovative catalytic approaches are expanding the synthetic toolbox for accessing diverse and complex 4-aminopyrazolone scaffolds.

Table 1: Comparison of Catalytic Systems in Aminopyrazolone (B8391566) Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| PIM-supported Thiourea | Asymmetric Aza-Henry | Heterogeneous, recyclable, good enantioselectivity | acs.org |

| Iodine | Three-Component Reaction | High efficiency, access to multi-substituted products | tandfonline.com |

| Imidazole | Multicomponent Reaction | Green (aqueous media), facile procedure | nih.gov |

| Heteropolyacids (e.g., H₄SiW₁₂O₁₄) | Cyclization | Shorter reaction times, increased yields | ijpcbs.com |

| Mg(NO₃)₂ | Multicomponent Reaction | Cost-effective, mild conditions | researchgate.net |

Integration of Advanced Computational Methods in Reaction Design and Prediction

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and explaining observed outcomes in 4-aminopyrazolone chemistry.

DFT calculations are widely used to elucidate reaction mechanisms and predict the regioselectivity of synthetic transformations. For example, computational studies have been employed to understand the regioselectivity of cycloaddition reactions in the synthesis of pyrazole derivatives. researchgate.net By modeling transition states and reaction intermediates, researchers can predict the most favorable reaction pathways, thereby optimizing conditions to achieve desired products.